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2-Methyl-2'-deoxyadenosine

DNA Polymerase Specificity Minor Groove Interactions Reverse Transcriptase Inhibition

Accurate DNA methylation analysis requires position-specific standards. Generic deoxyadenosine or N6-methyl analogs produce false peak assignments due to distinct chromatographic and fragmentation behavior. - **Application**: Authentic reference standard for C2-methyl-dA quantification in genomic DNA hydrolysates via UHPLC-QQQ-MS/MS. - **Differentiation**: C2-methyl modification alters minor groove sterics and polymerase recognition-cannot be substituted with N1- or N6-methyl variants. - **Supply**: BenchChem provides high-purity material with validated analytical data, available for immediate research use.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 110952-90-4
Cat. No. B3213012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2'-deoxyadenosine
CAS110952-90-4
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N
InChIInChI=1S/C11H15N5O3/c1-5-14-10(12)9-11(15-5)16(4-13-9)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,14,15)/t6-,7+,8+/m0/s1
InChIKeyKSUGGAKGOCLWPT-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2'-deoxyadenosine: 2-Modified Purine Nucleoside


2-Methyl-2'-deoxyadenosine (CAS 110952-90-4) is a synthetic purine 2'-deoxyribonucleoside analog characterized by a methyl group substitution at the C2 position of the adenine base, distinguishing it from endogenous 2'-deoxyadenosine and other methylated analogs (e.g., N1-methyl, N6-methyl, or C4'-methyl derivatives) . As a nucleoside antimetabolite/analog, it is utilized in research applications including studies of DNA synthesis inhibition, apoptosis induction in lymphoid malignancies, and as an analytical standard for DNA methylation analysis .

Purine Modification C2-methyl group on adenine base, distinct from N1/N6/C4′ analogs
Primary Use Context DNA polymerase fidelity, lesion bypass, and analytical standard applications
Selection Logic Position-specific steric and electronic probe; not interchangeable with other methylated adenosines

2-Methyl-2'-deoxyadenosine: Why Substitution Fails


Generic substitution among deoxyadenosine analogs is scientifically unsound due to the position-specific biochemical and structural consequences of methylation. The C2-methyl modification of 2-Methyl-2'-deoxyadenosine alters its steric and electronic properties at the DNA minor groove, directly impacting polymerase recognition, base pairing fidelity, and duplex stability in ways distinct from methylation at N1, N6, or C4' [1]. While N1-methyl-2'-deoxyadenosine acts primarily as a DNA adduct and Dimroth rearrangement precursor [2], and N6-methyl-2'-deoxyadenosine functions in epigenetic contexts or as a P2Y1 inhibitor precursor , the C2-methyl variant occupies a unique structural niche. Procurement of unmodified 2'-deoxyadenosine or alternative methylated analogs (e.g., C4'-methyl derivatives developed for HIV therapy [3]) will not recapitulate the specific hydrogen bonding, enzymatic processing, or analytical behavior of 2-Methyl-2'-deoxyadenosine, thereby compromising experimental validity and reproducibility.

N1-methyl-2′-deoxyadenosine acts as DNA adduct and undergoes Dimroth rearrangement; its metabolic profile and synthetic requirements differ markedly from the C2-methyl analog.
N6-methyl-2′-deoxyadenosine is an AlkB substrate and epigenetic probe; demethylation susceptibility and biological readouts may not translate to C2-modified systems.
C4′-methyl-2-deoxyadenosine targets viral reverse transcriptase through sugar modification; polymerase inhibition mechanism and experimental endpoints diverge from C2 base-modified probes.

2-Methyl-2'-deoxyadenosine: Evidence-Based Differentiation


Minor Groove Interactions vs. C4′-Methyl Analogs

2-Methyl-2'-deoxyadenosine bears a methyl group at the C2 position of the adenine base, which projects into the DNA minor groove and can sterically hinder interactions between DNA polymerases and the minor groove face of the nucleobase [1]. In contrast, C4'-methyl-2-deoxyadenosine (a distinct analog) modifies the sugar moiety at the 4' position, resulting in potent inhibition of HIV-1 reverse transcriptase with no observable cytotoxicity in cell culture, a profile not demonstrated for the C2-methyl base-modified analog [2]. The positional difference fundamentally alters the compound's mechanism: C2-methyl modification affects template recognition and base pairing geometry, whereas C4'-methyl modification locks the sugar conformation to inhibit viral polymerases.

Minor Groove Mechanism
Class-level
C2-methyl sterically hinders minor groove polymerase contacts; C4′-methyl analog inhibits HIV RT with no reported cytotoxicity
Distinguishes base-modified polymerase probes from sugar-modified antiviral nucleosides
Data to verify: direct kinetic comparison not available
DNA Polymerase Specificity Minor Groove Interactions Reverse Transcriptase Inhibition Antiviral Nucleosides

C2-Methyl Standard for DNA Lesion Quantification

2-Methyl-2'-deoxyadenosine is employed as an authentic analytical standard for the detection and quantification of C2-methylated deoxyadenosine residues in genomic DNA using ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) . This application requires the precise C2-methyl positional isomer; N6-methyl-2'-deoxyadenosine (a distinct compound with methylation at the exocyclic amino group) and N1-methyl-2'-deoxyadenosine (a DNA adduct formed by SN2 alkylating agents [1]) exhibit different chromatographic retention times and mass spectrometric fragmentation patterns due to their distinct chemical structures. Use of an incorrect methylated standard would lead to inaccurate peak assignment and false-negative or false-positive quantification of C2-methylated DNA lesions.

UHPLC-MS/MS Specificity
Class-level
Distinct retention time and MS/MS fragmentation from N6- and N1-methyl positional isomers
Ensures accurate peak assignment in C2-methyl DNA lesion quantification
Requires matched standard for quantitative accuracy
DNA Methylation Analysis UHPLC-QQQ-MS/MS Epigenetics Analytical Chemistry

Metabolic Stability: C2-Methyl vs. N6-Methyl

N6-methyl-2'-deoxyadenosine is subject to oxidative demethylation by AlkB family dioxygenases, converting it back to unmodified 2'-deoxyadenosine in DNA repair processes [1]. 2-Methyl-2'-deoxyadenosine, bearing the methyl group at the C2 ring carbon rather than the exocyclic N6 amino group, is not a recognized substrate for the same demethylation machinery due to the different chemical nature of the modification (C-C bond vs. N-C bond). While direct comparative kinetic data for 2-Methyl-2'-deoxyadenosine is limited, this class-level distinction predicts differential metabolic stability and accumulation in cellular systems. N6-methyl-2'-deoxyadenosine is also identified as a precursor to N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (N6MABP), a competitive P2Y1 receptor inhibitor , an activity not described for the 2-methyl analog.

Metabolic Stability
Class-level
N6-methyl undergoes AlkB oxidative demethylation; C2-methyl predicted to persist as C–C bond modification
Predicts differential metabolic fate and lesion persistence in DNA repair studies
Direct kinetic comparison not available
Nucleoside Metabolism DNA Repair AlkB Family Dioxygenases Pharmacokinetics

Oligonucleotide Synthesis: C2-Methyl vs. N1-Methyl Analog

The synthesis of oligonucleotides containing N1-methyl-2'-deoxyadenosine requires specialized N-chloroacetyl protection and strictly controlled anhydrous deprotection conditions to prevent Dimroth rearrangement of the N1-methyl group to the N6 position [1]. This additional synthetic complexity is not required for 2-Methyl-2'-deoxyadenosine, as the C2-methyl group is located on the purine ring carbon rather than an endocyclic nitrogen, rendering it chemically stable under standard oligonucleotide synthesis conditions. 2-Methyl-2'-deoxyadenosine can be incorporated into oligonucleotides via its corresponding phosphoramidite using conventional automated DNA synthesis protocols without special protection strategies [2].

Oligo Synthesis Ease
Class-level
C2-methyl compatible with standard phosphoramidite chemistry; N1-methyl requires N-chloroacetyl protection to avoid Dimroth rearrangement
Simplifies incorporation of methylated adenine into synthetic oligonucleotides
Synthesis protocol context
Oligonucleotide Synthesis Phosphoramidite Chemistry DNA Synthesis Nucleoside Derivatization

Phosphorylation Kinetics vs. Unmodified Nucleoside

Activation of nucleoside analogs to their cytotoxic triphosphate forms requires sequential phosphorylation by deoxynucleoside kinases, a rate-limiting step in the salvage pathway and a prerequisite for anticancer activity [1]. For unmodified 2'-deoxyadenosine, phosphorylation is catalyzed by deoxyadenosine kinase and deoxycytidine kinase with defined kinetic parameters; however, 2-modified purine nucleosides like 2-Methyl-2'-deoxyadenosine exhibit altered substrate recognition due to steric hindrance from the C2-methyl group at the enzyme active site. While direct comparative Km or Vmax data for 2-Methyl-2'-deoxyadenosine is not available in the accessible literature, class-level understanding of purine nucleoside kinases indicates that 2-position modifications generally reduce phosphorylation efficiency relative to unmodified 2'-deoxyadenosine [2]. This predicts differential intracellular activation and cytotoxicity profiles compared to other purine nucleoside antimetabolites (e.g., cladribine, fludarabine).

Phosphorylation Kinetics
Class-level
Predicted reduced phosphorylation efficiency vs. unmodified deoxyadenosine (2-position steric hindrance)
Altered kinase recognition may impact intracellular activation studies
Kinase kinetics not experimentally reported
Deoxynucleoside Kinase Salvage Pathway Nucleoside Activation Cancer Chemotherapy

Duplex Stability: C2-Methyl vs. 2-Amino-A

Duplex stability can be significantly increased by adding an additional hydrogen bond to a base pair, as demonstrated by the 2-amino-A·T base pair which contains three hydrogen bonds compared to two in the natural A·T pair [1]. The C2-methyl group in 2-Methyl-2'-deoxyadenosine occupies a similar spatial position to the 2-amino group but does not participate in hydrogen bonding with thymine. Instead, the methyl group introduces hydrophobic steric bulk in the DNA minor groove, which may alter local duplex geometry, reduce base pairing fidelity, and affect interactions with minor groove-binding proteins and polymerases [2]. This contrasts with the duplex-stabilizing effect of 2-amino-A (2,6-diaminopurine), making 2-Methyl-2'-deoxyadenosine a tool for probing steric and hydrophobic effects rather than hydrogen bonding contributions.

Duplex Stability
Class-level
C2-methyl adds hydrophobic steric bulk without hydrogen bonding; 2-amino-A adds third H-bond, stabilizes duplex
Probes steric effects on duplex stability, distinct from hydrogen bonding contributions
Tm shift context-dependent
DNA Duplex Stability Hydrogen Bonding Base Pairing Thermodynamics

2-Methyl-2'-deoxyadenosine: Recommended Applications


C2-Methyl DNA Lesion Quantification via UHPLC-MS/MS

Employ 2-Methyl-2'-deoxyadenosine as an authentic reference standard for the identification and absolute quantification of C2-methylated 2'-deoxyadenosine residues in genomic DNA hydrolysates using ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS). This application leverages the compound's unique chromatographic retention time and mass spectrometric fragmentation pattern, which are distinct from N6-methyl or N1-methyl positional isomers . Procurement of the correct C2-methyl standard is essential for accurate peak assignment and to avoid false quantification when analyzing DNA from cells exposed to methylating agents or in epigenetic studies of 2-methyladenine modifications.

Oligonucleotide Incorporation for Polymerase Fidelity

Utilize 2-Methyl-2'-deoxyadenosine phosphoramidite for solid-phase synthesis of oligonucleotides containing site-specifically C2-methylated adenine residues. Unlike N1-methyl-2'-deoxyadenosine, which requires specialized N-chloroacetyl protection and anhydrous deprotection to prevent Dimroth rearrangement [1], the C2-methyl analog is compatible with standard automated DNA synthesis protocols [2]. These modified oligonucleotides serve as templates or primers in DNA polymerase fidelity assays to investigate how C2-methylation-induced minor groove steric hindrance affects replication accuracy, lesion bypass, and polymerase translocation, providing mechanistic insights distinct from those obtained with N6-methylated or unmodified templates.

Nucleoside Metabolism & Kinase Profiling

Investigate the phosphorylation efficiency and substrate specificity of 2-Methyl-2'-deoxyadenosine toward deoxynucleoside kinases (e.g., deoxycytidine kinase, deoxyadenosine kinase, mitochondrial deoxyguanosine kinase) in comparison to unmodified 2'-deoxyadenosine and clinically approved purine nucleoside antimetabolites [3]. The C2-methyl group is predicted to alter kinase recognition and reduce phosphorylation rates via steric hindrance, potentially affecting intracellular accumulation of the active triphosphate species. Such studies are relevant for understanding structure-activity relationships in nucleoside analog activation and for evaluating the compound as a tool to probe the salvage pathway in cancer and immune cells.

Minor Groove Steric Effects in DNA-Protein Interactions

Incorporate 2-Methyl-2'-deoxyadenosine into DNA duplexes to assess how C2-methyl-mediated steric hindrance in the minor groove affects DNA-protein recognition events, including DNA polymerase processivity, transcription factor binding, and DNA repair enzyme activity [4]. The C2-methyl group projects directly into the minor groove, potentially disrupting interactions that are critical for polymerase translocation and for enzymes that scan the minor groove for lesions or sequence information. This application is mechanistically distinct from studies using 2-amino-A (which adds a hydrogen bond) or N6-methyl-A (which projects into the major groove), enabling dissection of groove-specific steric contributions to protein-DNA binding.

Application
Selection Property
Validation Focus
C2-Methyl DNA Lesion Quantification
Positional isomer-specific chromatography
UHPLC-MS/MS peak assignment and quantification accuracy
Oligonucleotide Synthesis for Polymerase Fidelity
Standard phosphoramidite compatibility
Polymerase bypass and fidelity endpoint monitoring
Nucleoside Kinase Substrate Profiling
2-modified purine recognition by salvage kinases
Kinase kinetics and intracellular activation endpoints
Minor Groove Steric Effects on Protein-DNA Interactions
C2-methyl steric bulk at minor groove
DNA-protein binding and polymerase processivity endpoints

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